Lack of Lysosomal Retention: A Distinct Cellular Pharmacology Differentiating Capmatinib from Crizotinib and Tepotinib
In a study directly comparing the subcellular distribution and sustained cellular effects of four MET inhibitors, capmatinib and savolitinib were found to lack the ability to access and be retained within acidic subcellular compartments like lysosomes. In contrast, crizotinib and tepotinib were grouped as lysosome-accessing compounds [1]. This physicochemical distinction correlates with differential cellular effects under washout conditions, where the post-washout inhibition of MET phosphorylation and cell viability differed between the two groups [1]. The study's washout assay, designed to mimic the dynamic, open-physiologic system of a tumor microenvironment, revealed that lysosomal retention can act as a local drug reservoir, prolonging receptor occupancy for crizotinib and tepotinib but not for capmatinib [1].
| Evidence Dimension | Subcellular drug distribution and lysosomal sequestration |
|---|---|
| Target Compound Data | Capmatinib: No access to lysosomes |
| Comparator Or Baseline | Crizotinib and Tepotinib: Access and retention in lysosomes |
| Quantified Difference | Categorical difference in subcellular trafficking group classification |
| Conditions | EBC-1 human non-small cell lung cancer cell line (MET-amplified) under washout conditions |
Why This Matters
Capmatinib's lack of lysosomal retention means its cellular target engagement is not prolonged by intracellular drug reservoirs, a property that influences sustained target inhibition and may inform optimal dosing strategies in research and development.
- [1] Berges, N., et al. Differences in Sustained Cellular Effects of MET inhibitors Are Driven by Prolonged Target Engagement and Lysosomal Retention. Mol Pharmacol, 2023. 103(2): p. 77-88. View Source
